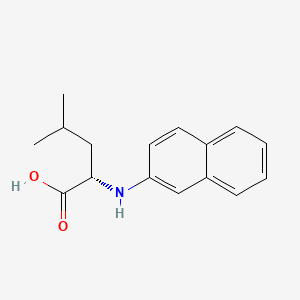

N-(2-naphthyl)leucine

Description

Contextualization within Modified Amino Acid Chemistry

The field of modified amino acid chemistry focuses on the design, synthesis, and application of amino acids that have been structurally altered. This can involve modifications to the side chain, the amino group, or the carboxyl group. researchgate.net Naphthyl-substituted leucine (B10760876) derivatives fall into this category, where the bulky and aromatic naphthyl group replaces a hydrogen atom on the standard leucine structure. This modification dramatically alters the steric and electronic properties of the amino acid, leading to novel applications. sigmaaldrich.com The synthesis of these compounds often involves specialized chemical methods to introduce the naphthyl moiety with high purity. google.comresearchgate.net

Significance in Chiral Recognition and Bioactive Molecular Design

The introduction of the naphthyl group creates a chiral center, making these derivatives valuable in the field of chiral recognition. core.ac.uk Chiral recognition is the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound. Naphthyl-substituted leucines have been successfully used as chiral selectors in stationary phases for chromatographic techniques, enabling the separation of racemic mixtures. mdpi.comtandfonline.com Their rigid and well-defined structure allows for specific interactions, such as π-π stacking and steric hindrance, which are crucial for effective enantiomeric discrimination. core.ac.ukresearchgate.net

Furthermore, these modified amino acids are significant in the design of bioactive molecules. sigmaaldrich.com By incorporating N-(2-naphthyl)leucine into peptides, for example, researchers can create peptidomimetics with enhanced stability, receptor affinity, and biological activity. sigmaaldrich.commdpi.com The hydrophobic and aromatic nature of the naphthyl group can lead to improved interactions with biological targets. nih.gov

Scope and Research Imperatives of the Naphthyl-Leucine Scaffold

The research landscape for the naphthyl-leucine scaffold is expanding, with a focus on several key areas. A primary imperative is the development of more efficient and stereoselective synthetic routes to access a wider variety of these derivatives. google.com Another crucial area is the continued exploration of their applications as chiral selectors in advanced separation techniques. researchgate.netnih.gov There is also a significant drive to design and synthesize novel bioactive peptides and small molecules incorporating the naphthyl-leucine scaffold for potential therapeutic applications. nih.govnih.gov Understanding the structure-activity relationships of these molecules is paramount to rationally designing compounds with desired biological functions. researchgate.net

Interactive Data Table: Properties of this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Application |

| L-Leucine beta-naphthylamide | C16H20N2O | 256.34 | Substrate for leucine aminopeptidase (B13392206) |

| N-Benzoyl-L-leucine-2-naphthylamide | C23H24N2O2 | 360.46 | Research chemical |

| L-Leucine 4-methoxy-β-naphthylamide | C17H22N2O2 | 286.37 | Substrate for aminopeptidase M |

| [6-(3-(2-naphthyl)-D-alanine)]LH-RH | Not specified | Not specified | Potent LH-RH superagonist |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methyl-2-(naphthalen-2-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-11(2)9-15(16(18)19)17-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15,17H,9H2,1-2H3,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQFSRJCABMTBA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 2 Naphthyl Leucine and Analogues

N-Acylation Reactions for Naphthyl-Leucine Scaffold Construction

The foundational step in the synthesis of N-(2-naphthyl)leucine is the formation of an amide bond between the amino group of leucine (B10760876) and a 2-naphthyl acylating agent. This N-acylation reaction is critical for establishing the core scaffold of the molecule.

Optimization of Reaction Conditions for Stereochemical Control

Maintaining the stereochemical integrity of the chiral center in leucine during N-acylation is paramount. The reaction conditions must be carefully optimized to prevent racemization. Key factors influencing stereochemical control include the choice of solvent, temperature, base, and the nature of the acylating agent and coupling reagents.

One common approach to N-acylation is the Schotten-Baumann reaction, which involves the use of an acyl chloride (e.g., 2-naphthoyl chloride) in the presence of a base. To minimize racemization, the reaction is typically carried out at low temperatures in a biphasic system or in a polar aprotic solvent. The choice of base is also critical, with milder organic bases such as triethylamine (B128534) or N-methylmorpholine often preferred over stronger inorganic bases.

The use of chiral catalysts is an emerging strategy for achieving high stereoselectivity in N-acylation reactions. For instance, two-component chiral phase transfer catalysts have been shown to be effective in the enantioselective esterification of N-acylated amino acids, a principle that can be extended to N-acylation itself. acs.orgnih.gov These catalyst systems, comprising an achiral quaternary ammonium (B1175870) ion and a chiral selector, can preferentially facilitate the reaction of one enantiomer in a racemic mixture, or in the case of starting with an enantiopure amino acid, can help preserve its stereochemistry. acs.orgnih.gov

Table 1: Key Parameters for Stereochemical Control in N-Acylation of Leucine

| Parameter | Condition | Rationale |

| Temperature | Low (e.g., 0 °C to room temperature) | Reduces the rate of side reactions, including racemization. |

| Base | Mild organic bases (e.g., triethylamine, N-methylmorpholine) | Minimizes the deprotonation of the α-carbon, which can lead to racemization. |

| Solvent | Polar aprotic (e.g., DMF, CH2Cl2) or biphasic systems | Influences the solubility of reactants and the reaction pathway. |

| Acylating Agent | Acyl chlorides or anhydrides | Provides a reactive electrophile for the acylation reaction. |

| Additives | Racemization suppressants (e.g., HOBt, HOAt) | Can be used with coupling reagents to minimize loss of stereochemical integrity. uni-kiel.de |

Novel Coupling Strategies for N-Acylated Amino Acids

Beyond traditional methods, a variety of novel coupling reagents have been developed to facilitate the efficient and stereochemically controlled synthesis of N-acylated amino acids. These reagents are broadly classified into several categories, including carbodiimides, phosphonium (B103445) salts, and uronium salts. uni-kiel.deglobalresearchonline.net

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for amide bond formation. peptide.comcreative-proteomics.comthermofisher.com The reaction mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. peptide.comresearchgate.net To suppress racemization and improve yields, carbodiimide-mediated couplings are almost always performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). uni-kiel.deacs.org

Phosphonium and Uronium Salts , such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, HBTU, and HATU, are highly efficient coupling reagents that have gained popularity in peptide synthesis. uni-kiel.debachem.combgu.ac.ilpeptide.com These reagents generate activated esters in situ that react readily with amines to form amide bonds with minimal racemization. uni-kiel.deacs.org Uronium and phosphonium reagents derived from HOAt are generally more efficient than their HOBt-based counterparts. uni-kiel.de

Table 2: Comparison of Common Coupling Reagents for N-Acylation

| Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | DCC, EDC | Cost-effective, readily available. peptide.com | Can lead to racemization without additives, formation of insoluble byproducts (DCC). uni-kiel.decreative-proteomics.com |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, low racemization. peptide.com | Can be more expensive, BOP produces a carcinogenic byproduct. bachem.com |

| Uronium Salts | HBTU, HATU | High reactivity, suitable for sterically hindered amino acids. uni-kiel.debachem.com | Can be sensitive to moisture. |

Synthesis of Schiff Base Ligands Incorporating Naphthyl-Leucine Derivatives

Schiff base ligands derived from N-acylated amino acids are of great interest due to their versatile coordination chemistry and potential applications in catalysis and materials science. The incorporation of the this compound moiety into a Schiff base framework can impart unique steric and electronic properties to the resulting ligand and its metal complexes.

Condensation Reactions with Naphthyl Aldehydes

The synthesis of Schiff base ligands from this compound analogues typically involves a condensation reaction between the amino acid derivative and a suitable aldehyde. A common precursor is the Schiff base derived from leucine and 2-hydroxy-1-naphthaldehyde (B42665). fud.edu.ng This reaction is generally carried out by refluxing equimolar amounts of the amino acid and the aldehyde in a suitable solvent, such as ethanol. fud.edu.ng The formation of the Schiff base is confirmed by the appearance of a characteristic C=N (azomethine) stretching band in the infrared spectrum. fud.edu.ng

Complexation Chemistry with Transition Metal Ions and Organosilicon Species

Schiff base ligands derived from amino acids are excellent chelating agents for a variety of metal ions. The Schiff base ligand prepared from leucine and 2-hydroxy-1-naphthaldehyde can act as a tridentate ligand, coordinating to a metal center through the deprotonated phenolic oxygen, the azomethine nitrogen, and one of the carboxylate oxygens. fud.edu.ng

Transition Metal Complexes: These Schiff base ligands readily form stable complexes with transition metal ions such as Cu(II), Co(II), and Ni(II). fud.edu.ng The synthesis of these complexes typically involves the reaction of the Schiff base ligand with a metal salt (e.g., metal(II) chloride) in a suitable solvent. fud.edu.ng The resulting metal complexes often exhibit distinct colors and higher decomposition temperatures compared to the free ligand. fud.edu.ng Spectroscopic and magnetic susceptibility measurements can be used to elucidate the geometry of the resulting complexes, with octahedral geometries being common for these tridentate ligands. fud.edu.ng

Organosilicon Species: In addition to transition metals, these Schiff base ligands can also form complexes with organosilicon species. tandfonline.comnih.govresearchgate.net For example, the reaction of a Schiff base derived from an amino acid with an organosilicon compound such as Me3Si(OC2H5) can lead to the formation of organosilicon(IV) complexes. nih.gov In these complexes, the silicon atom is typically coordinated to the Schiff base ligand, often resulting in a pentacoordinate, trigonal-bipyramidal geometry. tandfonline.com

Table 3: Characterization Data for a Schiff Base Ligand and its Metal Complexes

| Compound | Color | Decomposition Temp. (°C) | Key IR Bands (cm⁻¹) |

| Schiff Base Ligand | Bright Yellow | 134 (m.p.) | ~1617 (C=N) |

| Cu(II) Complex | Green | >200 | Shift in C=N and COO⁻ bands |

| Co(II) Complex | Brown | >200 | Shift in C=N and COO⁻ bands |

| Ni(II) Complex | Pale Green | >200 | Shift in C=N and COO⁻ bands |

| (Data is illustrative and based on typical findings for similar compounds) fud.edu.ng |

Strategies for Incorporating Naphthyl-Leucine Analogues as Unnatural Amino Acids into Peptide and Protein Systems

The incorporation of unnatural amino acids (UAAs) like this compound into peptides and proteins is a powerful tool for modifying their structure and function. springernature.comprofacgen.com The bulky, hydrophobic naphthyl group can be used to probe protein-protein interactions, enhance proteolytic stability, or introduce unique spectroscopic properties. nih.gov

One of the most common methods for incorporating UAAs into peptides is solid-phase peptide synthesis (SPPS) . nih.govpeptide.comscispace.com In this technique, the peptide is assembled step-by-step on a solid support. The this compound, with its amino group protected (e.g., with Fmoc or Boc), can be introduced as a building block in the same manner as natural amino acids. The choice of coupling reagents and reaction conditions is crucial for achieving efficient incorporation, especially given the steric bulk of the naphthyl group.

For the incorporation of UAAs into proteins in living cells, a common strategy involves the use of an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair . nih.govlabome.comportlandpress.com This pair is engineered to recognize a unique codon (often a stop codon like UAG) and charge the corresponding tRNA with the UAA. labome.comportlandpress.com This allows for the site-specific incorporation of the UAA into a protein of interest in response to the unique codon.

Another approach is through bioorthogonal chemistry . benthamdirect.combenthamdirect.comresearchgate.netacs.org This involves the incorporation of a UAA bearing a bioorthogonal functional group (e.g., an azide (B81097) or alkyne) into a protein. nih.gov This functional group can then be selectively modified with a molecule of interest, such as a fluorescent dye or a drug molecule, without interfering with native cellular processes. benthamdirect.combenthamdirect.com

Table 4: Methods for Incorporating Unnatural Amino Acids

| Method | Description | Key Features |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of peptides on a solid support. peptide.comscispace.com | Well-established for peptides, allows for the incorporation of a wide variety of UAAs. nih.gov |

| Orthogonal tRNA/aaRS Pairs | Genetic code expansion using an engineered tRNA and synthetase. nih.gov | Site-specific incorporation into proteins in living cells. labome.comportlandpress.com |

| Bioorthogonal Chemistry | Incorporation of a UAA with a unique reactive handle for subsequent chemical modification. benthamdirect.combenthamdirect.comresearchgate.net | Allows for the selective labeling and modification of proteins. acs.orgnih.gov |

Genetic Encoding System Development for Site-Specific Incorporation

The site-specific incorporation of unnatural amino acids into proteins within living organisms offers a powerful tool for investigating protein structure and function. This is achieved through the creation of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that are engineered to recognize the unnatural amino acid and its corresponding tRNA, but not any of the endogenous pairs in the host organism. nih.govnih.govmdpi.com While direct research on the genetic incorporation of this compound is not extensively documented, the principles can be understood through the successful incorporation of structurally similar analogues like L-3-(2-naphthyl)alanine and 3-(naphthalen-2-ylamino)-2-aminopropanoic acid (Nap). nih.gov

The core of this technology lies in the directed evolution of an aminoacyl-tRNA synthetase. nih.gov This process typically involves creating a library of mutant synthetases, often starting from a known synthetase with a binding pocket that can potentially accommodate the unnatural amino acid. For a naphthyl-containing amino acid, a synthetase with a large, hydrophobic binding pocket, such as a leucyl-tRNA synthetase (LeuRS) or tyrosyl-tRNA synthetase (TyrRS), might be chosen as a starting point. nih.gov

The library of mutant synthetases is then screened for its ability to charge a cognate orthogonal tRNA with the desired unnatural amino acid in response to a nonsense codon, most commonly the amber stop codon (UAG). nih.gov This selection process is often carried out in cells that have an essential gene containing an in-frame amber codon. Cell survival is therefore dependent on the successful incorporation of the unnatural amino acid at the amber codon position, which is facilitated by a functional, evolved orthogonal synthetase/tRNA pair.

For instance, in the case of incorporating 3-(naphthalen-2-ylamino)-2-aminopropanoic acid (Nap), an Escherichia coli leucyl-tRNA synthetase (LeuRS) was evolved. nih.gov The mutations in the successful synthetase variants were consistent with the creation of a larger binding pocket to accommodate the bulky naphthyl side chain. nih.gov A similar strategy could be envisioned for this compound, where the leucine scaffold is already a natural substrate, potentially simplifying the engineering process of the LeuRS.

The following table summarizes key mutations in an evolved E. coli LeuRS for the incorporation of a naphthyl-containing amino acid analogue, which could serve as a basis for engineering a synthetase for this compound.

| Evolved Synthetase | Parent Synthetase | Key Mutations | Target Unnatural Amino Acid | Reference |

| Nap-1 | E. coli LeuRS | Mutations in Met, Leu, and Tyr residues to smaller hydrophobic residues | 3-(naphthalen-2-ylamino)-2-aminopropanoic acid (Nap) | nih.gov |

This methodology's success hinges on the high fidelity of the evolved synthetase for the unnatural amino acid over any of the 20 canonical amino acids, thus ensuring the integrity of the proteome.

Chemoenzymatic Synthesis Approaches for Biomacromolecule Modification

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysts with the practicality of chemical synthesis, offering efficient and environmentally friendly routes to complex molecules. While specific chemoenzymatic routes for the synthesis of this compound are not widely reported, general biocatalytic strategies for the production of N-aryl amino acids can be applied.

One promising approach involves the use of enzymes like ethylenediamine-N,N'-disuccinic acid (EDDS) lyase. acs.orgrug.nlrug.nl These enzymes can catalyze the asymmetric addition of arylamines to fumarate (B1241708) to produce N-arylated aspartic acids with high enantiomeric excess. acs.orgrug.nl Although this specific reaction yields an aspartic acid backbone, the principle of using a lyase to form a C-N bond between an aromatic amine (like 2-naphthylamine) and an appropriate α,β-unsaturated carbonyl compound could be adapted for this compound synthesis.

Another relevant chemoenzymatic method is the transamination of a corresponding α-keto acid. For the synthesis of the related compound 3-(2-naphthyl)-L-alanine (Nal), a hyper-thermostable aminotransferase from Thermococcus profundus was utilized. researchgate.net This enzyme catalyzed the transamination between 3-(2-naphthyl)pyruvate and L-glutamate, yielding optically pure Nal. The low solubility of the product shifted the reaction equilibrium towards its formation, resulting in a high yield. researchgate.net A similar strategy could be employed for this compound, starting from the corresponding α-keto acid, 4-methyl-2-oxopentanoic acid, and 2-naphthylamine (B18577), using an engineered transaminase.

The following table outlines a potential chemoenzymatic approach for N-aryl amino acids, drawing parallels for the synthesis of this compound.

| Enzymatic Step | Enzyme Class | Substrates | Product | Key Advantages | Potential Application to this compound |

| Asymmetric Hydroamination | Lyase (e.g., EDDS lyase) | Fumarate, Arylamine | N-Aryl Aspartic Acid | High enantioselectivity (>99% ee), Broad substrate scope for arylamines | Reaction of 2-naphthylamine with a leucine precursor containing a double bond. |

| Reductive Amination | Transaminase | α-Keto acid, Amine donor | α-Amino acid | High stereoselectivity, Equilibrium shift by product precipitation | Transamination of an α-keto-leucine precursor with 2-naphthylamine as the amine donor. |

These chemoenzymatic strategies offer significant advantages over traditional chemical synthesis, including mild reaction conditions, high stereoselectivity, and reduced environmental impact. The modification of biomacromolecules using this compound incorporated via these methods could then be achieved through standard bioconjugation techniques, leveraging the unique properties of the naphthyl group for applications in fluorescence spectroscopy or as a bulky probe for protein-protein interactions.

Chiral Recognition Mechanisms and Enantioselective Processes

Stereoselective Interactions in Chromatographic Separations

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for enantiomeric separation. eijppr.com The design and efficacy of these CSPs are paramount to achieving successful resolution.

Chiral stationary phases (CSPs) incorporating N-(1-naphthyl)leucine, a π-electron donor, are designed by covalently bonding it to a silica (B1680970) support. hplc.eu These Pirkle-type columns are versatile, capable of operating in both normal-phase and reversed-phase modes to resolve various classes of compounds. hplc.eu A key advantage of these covalently bonded phases is their durability, which contributes to longer column life, a particularly important feature for preparative separations. hplc.eu

The performance of these CSPs is often evaluated by their ability to separate a wide range of racemic compounds. For instance, CSPs derived from N-(2-naphthyl)-α-amino esters have demonstrated a high degree of chiral recognition for N-aryl derivatives of α-amino esters. researchgate.net The separation factors (α), a measure of a column's ability to separate two enantiomers, are a critical performance metric. For example, a CSP derived from N-(2-naphthyl)alanine undecenyl ester showed a large separation factor of 15.2 for the enantiomers of N-(3,5-dinitrobenzoyl)-leucine n-butylamide. core.ac.uk

The following table showcases the performance of a naphthyl-leucine derived CSP in separating different analyte types:

| Analyte Class | Mobile Phase Mode | Typical Analytes Resolved |

| DNB derivatives of amino acids | Reversed-phase | Free acids |

| DNB amides and esters | Normal-phase | Amines, alcohols, amino acids |

| N-Aryl derivatives of α-amino esters | Not Specified | α-Amino esters |

This table illustrates the versatility of naphthyl-leucine based CSPs in separating a variety of chiral compounds under different chromatographic conditions. hplc.euresearchgate.net

The foundation of chiral recognition lies in the differential interactions between the CSP and each enantiomer. core.ac.uk For naphthyl-leucine based CSPs, a "three-point interaction model" is often invoked to explain the enantioseparation. researchgate.net This model posits that for effective chiral discrimination, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers.

The primary interactions responsible for the formation of diastereomeric complexes with naphthyl-leucine derivatives include:

π-π Interactions: A crucial interaction occurs between the electron-rich naphthyl group of the CSP (or analyte) and an electron-deficient aromatic ring, such as a 3,5-dinitrobenzoyl (DNB) group, on the analyte (or CSP). tandfonline.com This donor-acceptor interaction is a major contributor to the stability of the complex. koreascience.kr

Hydrogen Bonding: Hydrogen bonds play a critical role in orienting the analyte and providing additional stability to the diastereomeric complex. nih.govcapes.gov.br Studies have shown that dual hydrogen bonding can occur, for example, between the C-terminal carbonyl oxygen of the CSP and the N-H proton of the analyte's DNB group, and vice-versa. tandfonline.com

Steric Interactions: Repulsive steric interactions can prevent one enantiomer from forming a stable complex with the CSP, while the other enantiomer fits more favorably. core.ac.uk

These interactions collectively determine the relative stability of the diastereomeric complexes, leading to different retention times on the chromatographic column and, consequently, enantiomeric separation.

The efficiency of chiral recognition can be significantly influenced by the chemical modification (derivatization) of either the analyte or the chiral stationary phase. researchgate.net Derivatization is often necessary to introduce the required interaction sites, such as π-acidic or π-basic groups, to facilitate chiral recognition. core.ac.uk For example, derivatizing amino acids with a 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) group introduces a fluorogenic tag and a site for π-π interaction. capes.gov.br

The order of amino acids in a dipeptide-based CSP can also have a profound effect on chiral recognition. Studies comparing CSPs made from (L)-leucyl-(L)-valine and (L)-valyl-(L)-leucine dipeptides revealed that the N-terminal amino acid is the primary site of chiral interaction. researchgate.net This highlights the importance of the specific arrangement of chiral centers and interacting functional groups in the design of effective CSPs. The introduction of different substituents can also modulate the chiral recognition properties of these CSPs. mdpi.com

Computational Approaches for Chiral Discrimination Analysis

To gain a deeper, atomic-level understanding of the complex intermolecular forces governing chiral recognition, computational methods have become indispensable tools. researchgate.net These approaches allow for the modeling of diastereomeric complexes and the quantification of the interactions that lead to enantioselectivity.

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a chiral selector and enantiomers. acs.org By simulating the movement of atoms over time, MD can be used to explore the conformational flexibility of the molecules and identify the most stable binding modes. nsf.gov

These simulations have been instrumental in characterizing the binding sites on CSPs and understanding how enantiomers interact differently with these sites. For example, MD simulations of dansyl-leucine enantiomers interacting with a chiral molecular micelle, poly(SULV), showed that the L-enantiomer formed more stable and longer-lasting hydrogen bonds with the selector than the D-enantiomer, consistent with experimental observations. nsf.gov Similarly, MD simulations have been used to investigate the binding of β-blocker drugs to chiral molecular micelles, revealing the specific interactions that govern their differential binding. researchgate.net

Computational analysis allows for the detailed examination of specific intermolecular interactions. The strength and geometry of hydrogen bonds and the nature of aromatic (π-π) interactions are key determinants of chiral recognition. researchgate.netmdpi.com

Studies combining NMR spectroscopy and molecular mechanics have investigated the diastereomeric complexes formed between N-(3,5-dinitrobenzoyl)leucine n-propylamide and the enantiomers of methyl N-(2-naphthyl)alaninate. researchgate.net These studies confirmed that the association process is driven by hydrogen bonding between the amide fragments, while enantioselectivity is modulated by aromatic-aromatic interactions and steric hindrance. researchgate.net Computational models have successfully reproduced the experimentally observed relative stability of the two diastereomeric complexes. researchgate.net Furthermore, analysis of NBD-amino acid derivatives has highlighted the importance of a π-π interaction involving the benzofurazan (B1196253) structure and two hydrogen bonding sites for effective chiral recognition. capes.gov.br

The following table summarizes key intermolecular interactions and their role in the chiral recognition of N-(2-naphthyl)leucine and its derivatives, as elucidated by computational methods.

| Interaction Type | Description | Role in Chiral Recognition |

| π-π Stacking | Face-to-face or edge-to-face interaction between the naphthyl ring and another aromatic system (e.g., DNB group). | Major attractive force contributing to complex stability. tandfonline.com |

| Hydrogen Bonding | Interaction between amide N-H groups and carbonyl oxygens of the selector and selectand. | Orients the interacting molecules and provides specificity. researchgate.netcapes.gov.br |

| Steric Hindrance | Repulsive forces due to the spatial arrangement of atoms. | Prevents one enantiomer from achieving an optimal binding conformation. researchgate.netcore.ac.uk |

This table details the fundamental intermolecular forces that are computationally analyzed to understand and predict chiral discrimination.

Mechanisms of Stereoselective Resolution in Capillary Electrophoresis

The enantioselective resolution of chiral compounds by capillary electrophoresis (CE) is a powerful analytical technique that relies on the differential interaction of enantiomers with a chiral selector incorporated into the background electrolyte. For a compound such as this compound, which possesses a chiral center at the alpha-carbon of the leucine (B10760876) moiety, its separation into individual enantiomers is achieved through the formation of transient diastereomeric complexes with a chiral selector. The stability of these complexes differs between the two enantiomers, leading to different electrophoretic mobilities and, consequently, their separation.

The primary mechanism governing this separation is the formation of inclusion complexes, particularly when cyclodextrins are employed as chiral selectors. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The non-polar naphthyl group of this compound can be included within the cyclodextrin (B1172386) cavity. The stereoselectivity of this inclusion arises from secondary interactions between the functional groups on the chiral center of this compound and the hydroxyl groups located at the rim of the cyclodextrin. These interactions can include hydrogen bonding and steric repulsion, which will differ for the D- and L-enantiomers, resulting in different binding constants for the formation of the inclusion complexes.

In the case of derivatized naphthyl-amino acids, such as N-tert-butoxycarbonyl-D,L-3-(2-naphthyl)alanine, successful enantiomeric separation has been achieved using hydroxypropyl-γ-cyclodextrin as the chiral selector in CE. researchgate.net The separation mechanism involves the inclusion of the bulky naphthyl group into the cyclodextrin cavity, while the chiral center and its substituents interact with the hydroxyl and hydroxypropyl groups on the cyclodextrin rim. The differing spatial arrangements of the substituents on the chiral carbon of the two enantiomers lead to variations in the stability of these interactions, allowing for their resolution.

The efficiency of the chiral resolution is influenced by several experimental parameters, including the concentration and type of the chiral selector, the pH of the background electrolyte, and the addition of organic modifiers. researchgate.net For instance, the pH of the buffer can affect the charge of both the analyte and the selector, thereby influencing the electrostatic interactions that contribute to the formation of the diastereomeric complexes.

To illustrate the effect of a chiral selector on the resolution of a related compound, the following table presents representative data on the separation of N-tert-butoxycarbonyl-D,L-3-(2-naphthyl)alanine enantiomers using hydroxypropyl-γ-cyclodextrin.

| Parameter | Value |

| Analyte | N-tert-butoxycarbonyl-D,L-3-(2-naphthyl)alanine |

| Chiral Selector | Hydroxypropyl-γ-cyclodextrin |

| Buffer | Phosphate Buffer |

| pH | 7.0 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Migration Time (Enantiomer 1) | 15.2 min |

| Migration Time (Enantiomer 2) | 15.8 min |

| Resolution (Rs) | 1.8 |

This table is a representative example based on typical separation conditions for similar compounds and is for illustrative purposes.

Another approach to the chiral separation of amino acids in CE is ligand-exchange chromatography, where a chiral ligand, often a derivative of an amino acid itself, forms a complex with a metal ion, such as Cu(II). This chiral metal complex then selectively interacts with the enantiomers of the analyte. For this compound, a chiral selector like N-(2-hydroxyoctyl)-L-4-hydroxyproline complexed with Cu(II) could potentially be used. nih.gov The mechanism of separation in this case would involve the formation of ternary diastereomeric complexes between the chiral selector-Cu(II) complex and the enantiomers of this compound. The stability of these ternary complexes would differ due to steric and electronic interactions, leading to their resolution.

Computational Chemical and Molecular Modeling Investigations

Quantum Chemical Calculations for Conformational and Energetic Parameters

Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule, such as its preferred three-dimensional shapes (conformations) and the energy associated with them. iupac.org Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to explore the conformational landscape of amino acid derivatives. scirp.org For a molecule like N-(2-naphthyl)leucine, this involves systematically rotating the single bonds (defined by dihedral angles) to identify low-energy, stable conformers. scirp.orgbeilstein-journals.org

The geometries of potential conformers are optimized to find true energy minima on the potential energy surface. mdpi.com Subsequent calculations determine their relative stabilities, typically expressed as relative Gibbs free energy (ΔG) or electronic energy with zero-point energy corrections (ΔE). beilstein-journals.org These parameters reveal which conformations are most likely to exist at a given temperature. Studies on similar N-acetylated amino acid derivatives show that a few stable geometries often dominate the conformational equilibrium. beilstein-journals.org The stability of these conformers is governed by a combination of hyperconjugative and steric effects. beilstein-journals.org

Table 1: Illustrative Conformational and Energetic Parameters from Quantum Chemical Calculations This table is a representative example based on typical data from conformational analyses of N-acetylated amino acid derivatives. beilstein-journals.org

| Conformer | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population (%) | Key Dihedral Angle 1 (degrees) | Key Dihedral Angle 2 (degrees) |

|---|---|---|---|---|

| Conformer A | 0.00 | 45.5 | -150.2 | 175.8 |

| Conformer B | 0.55 | 25.1 | -70.5 | 178.1 |

| Conformer C | 1.10 | 12.3 | 65.9 | -170.4 |

| Conformer D | 1.85 | 5.7 | -145.3 | -65.2 |

Application of Molecular Mechanics (MM) and Density Functional Theory (DFT) for System Characterization

While quantum mechanics provides high accuracy, its computational cost can be prohibitive for large systems. albany.edu Therefore, a combination of Molecular Mechanics (MM) and Quantum Mechanics (QM), often DFT, is frequently used in what are known as QM/MM methods. uni-duesseldorf.deacs.org MM force fields are used to model the broader environment (like a solvent or protein), while the more accurate QM methods are used for the molecule of interest, such as this compound, and its immediate interaction partners. uni-duesseldorf.de This hybrid approach allows for the characterization of complex systems. acs.org

Identifying the most stable conformations is a critical step in molecular modeling. Conformational search methodologies systematically or randomly explore the vast number of possible spatial arrangements of a molecule to find low-energy structures. iupac.org These methods are often combined with energy minimization procedures to locate the nearest local energy minimum. iupac.org

Once a set of stable conformations is generated, their relative stabilities in a given environment (e.g., in solution) are evaluated by estimating the free energy. nih.gov Computational protocols can be designed to calculate the free energy of complexation between a selector and a selectand. nih.gov These calculations often involve evaluating both gas-phase potential functions and solvation free energies to provide a more accurate picture of the system's thermodynamics in a condensed phase. nih.gov

A primary application of molecular modeling is the prediction of how strongly a ligand, such as this compound, will bind to a molecular target, like a protein receptor. nih.gov Computational techniques like molecular docking are used to predict the binding pose and affinity of a ligand within a target's binding site. mdpi.com The binding affinity is often expressed as a binding free energy (ΔG) or an inhibition constant (Ki). For instance, N-acetyl-L-leucine has been shown to be a substrate for organic anion transporters OAT1 and OAT3 with a calculated affinity (Km) of around 11 and 8 mM, respectively. biorxiv.org

These models also provide detailed interaction profiles, identifying the specific intermolecular forces responsible for binding. mdpi.com These can include hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic interactions. mdpi.commdpi.com For example, modeling studies of ligands binding to the LAT1 transporter have highlighted the importance of interactions with specific amino acid residues like isoleucine and tryptophan in the binding site. mdpi.com Similarly, docking models for other receptors have confirmed the crucial role of interactions within hydrophobic pockets. mdpi.com

Table 2: Predicted Interaction Profile for a Ligand-Receptor Complex This table represents a typical output from a molecular docking study, illustrating the types of interactions that can be identified. mdpi.commdpi.com

| Ligand Atom/Group | Receptor Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Carboxyl Oxygen | Serine 96 | Hydrogen Bond | 2.77 |

| Amide Hydrogen | Glutamine 316 | Hydrogen Bond | 3.10 |

| Naphthyl Ring | Leucine (B10760876) 250 | Hydrophobic (π-Alkyl) | 4.50 |

| Naphthyl Ring | Phenylalanine 349 | Hydrophobic (π-π Stacked) | 4.88 |

| Isobutyl Group | Isoleucine 253 | Hydrophobic (Alkyl) | 3.95 |

Molecular Recognition Modeling in Host-Guest Systems and Biological Contexts

Molecular recognition describes the specific binding between two or more molecules through non-covalent interactions. Computational modeling is essential for understanding how this compound is recognized, particularly in chiral environments and complex biological systems. nih.govrsc.org

In chiral recognition, models can explain why one enantiomer of a molecule binds more strongly to a chiral selector than the other. nih.gov Studies on diastereomeric complexes, such as those between N-acyl amino acid derivatives and chiral stationary phases, have successfully used computational methods to reproduce the experimentally observed differences in the free energy of complexation, providing insight into the mechanism of enantioseparation. nih.gov

In host-guest chemistry, modeling is used to study the inclusion of guest molecules within the cavity of a host, such as a cyclodextrin (B1172386). acs.orgsciengine.com NMR and computational studies on cyclodextrins appended with N-dansyl-leucine show how the appended group can be included within its own cavity and then excluded upon the addition of a guest molecule, demonstrating the principles of competitive binding and conformational change. acs.org These models rely on an understanding of geometric compatibility and the cooperative effect of multiple weak interactions, including hydrophobic and electrostatic forces. sciengine.com

Quantitative Structure-Retention Relationship (QSRR) Development for Chromatographic Prediction

Quantitative Structure-Retention Relationship (QSRR) models are statistical and computational tools used to predict the retention behavior of chemical compounds in chromatographic separations. researchgate.netnih.gov This approach is valuable for optimizing separation conditions without extensive trial-and-error experimentation. researchgate.netnih.gov

QSRR models correlate the chromatographic retention time (or retention factor) of a set of molecules with their calculated molecular descriptors. nih.govresearchgate.net These descriptors are numerical values that encode structural, electronic, or physicochemical features of the molecules. nih.gov For peptides and amino acid derivatives, relevant descriptors often include parameters related to size, hydrophobicity, and polarity. nih.gov For example, a successful QSRR model for peptides used the logarithm of the sum of amino acid retention times, the logarithm of the van der Waals volume, and the calculated n-octanol-water partition coefficient (clogP). nih.gov By calculating these descriptors for a new compound like this compound, its retention time in a characterized HPLC system can be predicted with reasonable accuracy. nih.gov

Table 3: Common Molecular Descriptors Used in QSRR for Amino Acid Derivatives This table lists descriptors frequently employed in QSRR studies to predict chromatographic behavior. nih.govresearchgate.net

| Descriptor Category | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index reflecting molecular branching. |

| Geometric | Van der Waals Volume (VDW_Vol) | The volume occupied by the molecule based on van der Waals radii. |

| Physicochemical | logP | The logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. |

Biochemical and Biological Research Applications: Mechanistic Insights

Enzyme Substrate and Inhibitor Research

Naphthyl-leucine derivatives are extensively used to characterize the activity and mechanism of various enzymes, especially proteases. Their utility stems from the properties of the naphthylamine group, which can be easily detected upon enzymatic cleavage from the leucine (B10760876) residue.

Derivatives such as L-leucine-2-naphthylamide are classic substrates for assaying aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins and peptides. scbt.comstanford.edu As chromogenic and fluorogenic substrates, they allow for the sensitive measurement of enzymatic activity. scbt.comebi.ac.uknih.gov The hydrolysis of the amide bond by an aminopeptidase (B13392206) releases 2-naphthylamine (B18577), a molecule that can be quantified colorimetrically or by fluorescence, providing a direct measure of enzyme kinetics. ebi.ac.uknih.govresearchgate.net

This method is fundamental for determining substrate specificity. By comparing the hydrolysis rates of various aminoacyl-β-naphthylamide derivatives, researchers can profile the preferences of an aminopeptidase for different N-terminal amino acids. For example, a puromycin-insensitive leucyl-specific aminopeptidase (PILS-AP) was shown to effectively cleave Leu-β-naphthylamide and Met-β-naphthylamide, with minimal hydrolysis of 18 other aminoacyl-β-naphthylamides, demonstrating its high specificity. nih.gov Studies on aminopeptidases from pig and human epidermis revealed that the membrane-bound forms exhibit Michaelis-Menten kinetics with L-leucine 2-naphthylamide as the substrate. ebi.ac.uk The kinetic parameters obtained from such studies are crucial for understanding the enzyme's catalytic efficiency and affinity for specific substrates. scbt.com

| Enzyme Source | Enzyme Type | Km (µM) | Vmax (enzymatic units/mg) | Optimal pH | Reference |

|---|---|---|---|---|---|

| Telchin licus licus (sugarcane giant borer) | Leucine Aminopeptidase (LAP) | 84.03 | 357.14 | 7.0 | ingentaconnect.com |

| Pig Epidermis | Particulate Amino Acid 2-Naphthylamidase | 51 | Not Reported | 6.6 | ebi.ac.uk |

| Human Epidermis | Particulate Amino Acid 2-Naphthylamidase | 73 | Not Reported | 7.0 | ebi.ac.uk |

| Actinomucor elegans | Glycyl Aminopeptidase | >1000 | Not Reported | 8.0 | tandfonline.com |

L-leucine-2-naphthylamide is a cornerstone substrate for studying the kinetics of L-Leucine Aminopeptidase (LAP), a zinc metalloprotease. nih.govmdpi.com A sensitive spectrophotometric assay involves the hydrolysis of L-leucyl-2-naphthylamide to 2-naphthylamine and L-leucine. The liberated 2-naphthylamine then reacts with a coupling reagent, such as Fast Black K salt, to produce a colored product that can be monitored continuously, enabling the determination of kinetic parameters like Km and Vmax. researchgate.netingentaconnect.com This assay has been widely applied, from characterizing LAP in the intestinal tract of insect pests to identifying familial high serum LAP activity in humans. ingentaconnect.comoup.com

These derivatives are also employed to study other proteases, such as cathepsins. Cathepsin H, a lysosomal cysteine protease, can be assayed using L-leucine-2-naphthylamide. ebi.ac.ukscbt.com Studies have characterized the optimal pH for this activity and the inhibitory effects of various compounds, providing insights into the enzyme's function and regulation. ebi.ac.uk While pan-cathepsin inhibitors like LHVS (leucine homophenylalanine vinyl sulfone) have been developed, the use of specific substrates like naphthyl-leucine derivatives is critical for dissecting the activity of individual cathepsins within complex biological samples. mdpi.com

Leucine analogues are instrumental in designing inhibitors and understanding the inhibition mechanisms of various proteases. tandfonline.comnih.gov The design of these inhibitors often relies on the principle of transition-state analogy, where the inhibitor mimics the tetrahedral intermediate formed during peptide bond hydrolysis. tandfonline.com

Phosphorus-containing amino acid analogues, where the carboxyl group is replaced by a phosphonic or phosphinic acid moiety, are potent inhibitors of metalloproteases like leucine aminopeptidase (LAP). nih.govtandfonline.com The phosphonic acid analogues of L-leucine and L-phenylalanine were found to be the most potent inhibitors of porcine kidney LAP, exhibiting slow-binding kinetics with Ki values in the sub-micromolar range. nih.gov This slow-binding behavior is often attributed to the formation of a stable, tetrahedral boronate or phosphonate (B1237965) species within the enzyme's active site. tandfonline.com

Other leucine analogues, such as bestatin, function as competitive inhibitors of LAP. acs.orgkoreascience.kr Kinetic studies with these inhibitors help to elucidate the binding interactions in the enzyme's active site and guide the development of more potent and specific therapeutic agents. acs.org

| Inhibitor | Inhibitor Type | Enzyme Source | Ki (µM) | Inhibition Mode | Reference |

|---|---|---|---|---|---|

| (R)-(α-Amino-isobutyl)phosphonic acid | Phosphonic Acid Analogue of L-Leu | Porcine Kidney LAP | 0.23 | Slow-binding | nih.gov |

| Bestatin | Dipeptide Analogue | Leishmania donovani LAP (LdLAP) | 0.004375 | Competitive | acs.org |

| Bestatin | Dipeptide Analogue | Leucine p-nitroanilide hydrolyzing enzyme | 5.8 | Competitive | koreascience.kr |

| Actinonin | Peptidomimetic | Leishmania donovani LAP (LdLAP) | 0.0027 | Competitive | acs.org |

| Amastatin | Peptidomimetic | Leishmania donovani LAP (LdLAP) | 0.00718 | Competitive | acs.org |

Molecular Interactions with Biological Macromolecules

The distinct structural features of N-(2-naphthyl)leucine derivatives—the bulky, hydrophobic naphthalene (B1677914) ring and the leucine side chain—are key to their interactions with proteins and other macromolecules.

The binding affinity and selectivity of small molecules are governed by specific molecular interactions within the binding pocket of a target protein. Naphthyl-leucine derivatives provide an excellent model for studying these interactions. The leucine side chain often makes important hydrophobic contacts within the enzyme's active site, as demonstrated in studies of cathepsin K inhibitors where replacing leucine with alanine (B10760859) resulted in a 12-fold decrease in potency. pnas.org

The naphthalene moiety plays a crucial role in binding and selectivity. Its large, planar, and aromatic nature can lead to significant van der Waals and π-stacking interactions with protein residues. However, its bulkiness can also introduce steric hindrance, negatively impacting affinity if the binding pocket cannot accommodate it. nih.gov For example, in the development of inhibitors for the papain-like protease (PLpro) of the SARS virus, replacing a 2-naphthyl group with a 1-naphthyl group led to a four-fold increase in inhibitory potency, highlighting the sensitivity of binding affinity to the precise orientation of the naphthyl ring. pnas.org Conversely, for a malaria M1 metalloaminopeptidase, incorporating a rigid naphthyl substituent rendered the inhibitor inactive, likely due to a steric clash. nih.gov Computational methods like molecular docking are often used to model these interactions and predict how changes to the naphthyl-leucine scaffold will affect binding affinity. uq.edu.aunih.gov

Leucine and its analogues can act as allosteric regulators, binding to an enzyme at a site distinct from the catalytic center to modulate its activity. A well-studied example is the allosteric activation of glutamate (B1630785) dehydrogenase (GDH) by leucine. nih.govmdpi.com GDH is a key enzyme in nitrogen and carbon metabolism. mdpi.comnih.gov

Crystallographic studies have provided a detailed structural basis for this allosteric activation. In both bacterial and mammalian GDH, leucine binds at an interface between subunits of the hexameric enzyme. nih.govmdpi.com In the GDH from Thermus thermophilus, leucine binds to sites that are occupied by the substrate, glutamate, in the inactive form, inducing a conformational change that activates the enzyme. nih.govtandfonline.com Similarly, the first crystal structure of a mammalian GDH in a ternary complex with its allosteric activators, leucine and ADP, was resolved at high resolution. mdpi.comnih.govresearchgate.net This structure revealed that leucine binding alters the conformation of the C-terminus of the GDH protein, which is involved in subunit interactions. mdpi.comnih.gov These findings provide a precise molecular picture of how a simple amino acid analogue can induce significant conformational changes to regulate enzyme function, offering insights that are crucial for understanding metabolic control and for designing drugs that target allosteric sites. mdpi.comtandfonline.com

Engineering Enzymes with Naphthyl-Substituted Amino Acids

Impact on Enzyme Catalytic Efficiency and Substrate Specificity

The substitution of natural amino acids with naphthyl-containing counterparts can have a profound effect on an enzyme's catalytic efficiency (kcat/Km) and its preference for specific substrates. mdpi.comnih.gov The large, aromatic naphthyl group can introduce steric hindrance, alter the hydrophobicity of the active site, and influence the binding and orientation of substrates. nih.govfrontiersin.org

For instance, the replacement of phenylalanine with 3-(2-naphthyl)-alanine in murine dihydrofolate reductase resulted in a change in the enzyme's specificity, making it less favorable towards its natural substrate, folate. mdpi.com This alteration highlights how modifying the steric and electronic environment of the active site can retune substrate recognition. mdpi.com Studies have shown that mutations introducing bulky side chains can either enhance or diminish enzyme activity depending on the specific context. In some cases, expanding the substrate-binding pocket through mutations can lead to increased activity towards larger, non-native substrates. frontiersin.org Conversely, introducing a bulky group like a naphthyl moiety can also decrease catalytic efficiency by creating steric clashes that hinder optimal substrate binding or the conformational changes required for catalysis. mdpi.com

A key challenge in this field is the accurate prediction of how such mutations will impact enzyme function, a task made more complex by the introduction of non-natural amino acids. mdpi.com However, the ability to systematically modify active site residues provides a powerful approach to engineer enzymes with novel substrate specificities, a concept known as "substrate-assisted catalysis," where the substrate itself helps to restore a catalytic function that was removed by mutation. nih.gov

Below is a table summarizing the potential impacts of incorporating naphthyl-substituted amino acids on enzyme kinetics:

| Parameter | Potential Impact | Rationale |

| kcat (Turnover Number) | Decrease or Increase | Steric hindrance from the bulky naphthyl group may slow down the catalytic steps. Conversely, improved positioning of the substrate could enhance catalysis. |

| Km (Michaelis Constant) | Increase or Decrease | Increased hydrophobicity from the naphthyl group could enhance binding to hydrophobic substrates (lower Km). Steric clashes could weaken binding (higher Km). |

| kcat/Km (Catalytic Efficiency) | Decrease or Increase | The overall effect on catalytic efficiency depends on the combined changes in kcat and Km. A significant decrease in kcat or increase in Km will lower efficiency. |

| Substrate Specificity | Altered | The modified active site may favor new substrates that better accommodate the naphthyl group, while showing reduced affinity for the original substrate. mdpi.comfrontiersin.org |

Modulation of Enzyme Binding Affinities to Cofactors or Inhibitors

The introduction of naphthyl-substituted amino acids can also modulate the binding of enzymes to essential cofactors or inhibitory molecules. mdpi.comnews-medical.net Cofactors are non-protein chemical compounds that are required for an enzyme's activity, often binding near the active site to facilitate the reaction. news-medical.net Inhibitors, on the other hand, bind to enzymes and decrease their activity. vt.edu

The replacement of phenylalanine 31 with 3-(2-naphthyl)-alanine in murine dihydrofolate reductase not only altered substrate specificity but also reduced the binding affinity for the inhibitor methotrexate. mdpi.com This demonstrates that modifications within the enzyme's core can propagate structural changes to the binding site, affecting interactions with both substrates and inhibitors. mdpi.com

The ability to fine-tune these binding affinities is of significant interest in drug design and development. By understanding how specific structural changes impact inhibitor binding, it may be possible to design more potent and selective drugs. For example, peptidomimetic inhibitors, which mimic the structure of natural peptides, have been shown to potently inhibit enzymes like leishmanial leucine aminopeptidase by binding to the catalytic center. nih.gov The modification of these peptidomimetics with groups like naphthyl moieties could further enhance their binding affinity and inhibitory effects.

The following table illustrates how the incorporation of a naphthyl group might influence enzyme-ligand interactions:

| Ligand Type | Potential Effect on Binding Affinity | Underlying Mechanism |

| Cofactor | Altered (Increase or Decrease) | The naphthyl group could introduce favorable hydrophobic interactions with the cofactor or create steric hindrance, depending on the specific binding site architecture. news-medical.net |

| Competitive Inhibitor | Altered (Increase or Decrease) | If the inhibitor binds to the active site, the naphthyl group can directly impact the binding interaction through steric or hydrophobic effects, similar to its effect on substrates. mdpi.comvt.edu |

| Non-competitive Inhibitor | Altered (Increase or Decrease) | Even if the inhibitor binds at a site distinct from the active site, the structural perturbations caused by the naphthyl group can allosterically affect the inhibitor binding site. |

Design and Elucidation of Peptidomimetics and Peptide Analogues

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. acs.org The incorporation of this compound and similar modified amino acids is a key strategy in the design of these synthetic molecules. nih.gov

Conformational Analysis of Naphthyl-Modified Peptides for Bioactive Form Elucidation

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation when it binds to its target. upc.edu Understanding this "bioactive conformation" is crucial for designing effective peptidomimetics. upc.edu The introduction of a bulky and conformationally restricting group like a naphthyl moiety can help to stabilize specific secondary structures, such as α-helices or β-sheets, which are often important for biological function. bachem.comfrontiersin.org

Circular dichroism (CD) spectroscopy is a common technique used to study the secondary structure of peptides in different environments. For example, studies on antimicrobial peptides have shown that the presence of a naphthyl group can induce a more helical structure, which is often correlated with their antibacterial efficacy. cmu.edu Similarly, in the design of cyclic peptides, which are promising drug scaffolds due to their conformational rigidity, modifications can be introduced to fine-tune their shape and improve target binding. sci-hub.se

Investigation of Membrane Interactions and Permeabilization Mechanisms by Naphthyl-Substituted Peptides

Many biologically active peptides, including antimicrobial peptides and cell-penetrating peptides, function by interacting with and permeating cell membranes. mdpi.comnih.gov The hydrophobic naphthyl group can significantly enhance the ability of a peptide to insert into the lipid bilayer of a cell membrane. mdpi.com

The general mechanism for many membrane-active peptides involves the electrostatic attraction of cationic residues to the negatively charged bacterial membrane, followed by the insertion of hydrophobic residues into the membrane core. mdpi.com This insertion can lead to membrane disruption, increased permeability, and ultimately, cell death. mdpi.commdpi.com The introduction of a naphthyl group increases the hydrophobicity of the peptide, which can strengthen its interaction with the lipid membrane. nih.gov

Fluorescence spectroscopy is a powerful tool to study these interactions. The tryptophan fluorescence of a peptide, for example, will shift to a shorter wavelength (a blueshift) when the peptide moves from an aqueous environment to the less polar environment of a lipid bilayer, confirming membrane binding. tulane.edu Studies on peptides modified with naphthyl groups have shown that these modifications can enhance their ability to permeabilize lipid vesicles, a model for cell membranes. mdpi.com

The table below outlines the stages of peptide-membrane interaction and the potential influence of a naphthyl group:

| Stage of Interaction | Role of Naphthyl Group |

| Initial Binding | The primary driving force is often electrostatic attraction between cationic peptide residues and anionic membrane lipids. |

| Interfacial Partitioning | The hydrophobic naphthyl group promotes the partitioning of the peptide from the aqueous phase into the membrane-water interface. tulane.edu |

| Membrane Insertion | The bulky, hydrophobic nature of the naphthyl group facilitates deeper insertion into the hydrophobic core of the lipid bilayer. mdpi.com |

| Permeabilization | By disrupting the lipid packing, the inserted peptide can lead to the formation of transient pores or other membrane defects, causing leakage of cellular contents. mdpi.com |

Studies on Protein-Protein Interactions Mediated by Leucine-Rich Motifs

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. frontiersin.org Leucine-rich repeats (LRRs) are common protein structural motifs that form a versatile framework for mediating PPIs. wikipedia.orgnih.gov These motifs are characterized by repeating sequences rich in the hydrophobic amino acid leucine, which pack into a horseshoe-shaped structure with a solvent-exposed parallel β-sheet that provides a surface for protein binding. wikipedia.orgnih.gov

Designing peptides that can mimic these interaction surfaces is a promising strategy for developing new therapeutics that can modulate PPIs. nih.gov The substitution of leucine with this compound in these mimetic peptides can be a powerful tool. The larger aromatic surface of the naphthyl group can potentially create more extensive and specific interactions with the target protein, leading to higher binding affinity and inhibitory potency. nih.gov The increased hydrophobicity can also enhance the π-stacking interactions with aromatic residues on the target protein. nih.gov

The development of molecules that can disrupt pathological PPIs is a major goal in drug discovery. frontiersin.org By creating peptides with enhanced binding properties through the incorporation of non-natural amino acids like this compound, researchers can develop more effective tools to probe and inhibit these critical interactions.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including N-(2-naphthyl)leucine, in solution and the solid state.

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the initial step in the structural verification of this compound. Based on established chemical shift ranges for related structures, the anticipated spectral data can be summarized as follows:

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Leucine (B10760876) α-CH | 3.5 - 4.0 | 55 - 60 |

| Leucine β-CH₂ | 1.5 - 2.0 | 40 - 45 |

| Leucine γ-CH | 1.4 - 1.8 | 24 - 28 |

| Leucine δ-CH₃ | 0.8 - 1.0 | 21 - 24 |

| Naphthyl H1/H3 | 7.2 - 7.5 | 105 - 120 |

| Naphthyl H4-H8 | 7.4 - 8.0 | 123 - 135 |

| Naphthyl C1-C10 | - | 105 - 135 |

| Carboxyl C=O | - | 170 - 180 |

Note: These are estimated chemical shift ranges and can be influenced by solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for providing insights into the solution conformation of this compound and its peptide analogues.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through chemical bonds. For this compound, COSY would establish the connectivity within the leucine side chain, showing correlations between the α-proton, β-protons, γ-proton, and δ-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals of the leucine and naphthyl moieties based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is particularly useful for connecting the leucine and naphthyl fragments by observing correlations between the N-H proton (if not exchanged with deuterium) and carbons of the naphthyl ring, as well as between the leucine α-proton and the naphthyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. For peptide analogues containing this compound, NOESY and ROESY are critical for determining the three-dimensional structure by revealing spatial proximities between the naphthyl protons and other amino acid residues in the peptide chain.

The application of these 2D-NMR methods allows for a detailed mapping of the molecular structure and preferred conformations in solution.

Solid-state NMR (ssNMR) provides valuable structural information for this compound in its crystalline or amorphous solid form, and for its complexes. Unlike solution NMR, ssNMR can probe the structure in the absence of a solvent, providing insights into packing effects and intermolecular interactions.

For aromatic amino acid derivatives, ssNMR, particularly ¹³C and ¹⁵N magic-angle spinning (MAS) NMR, can reveal details about the local electronic environment and molecular conformation in the solid state nih.gov. In the case of this compound, ssNMR could be used to:

Characterize polymorphic forms by identifying differences in chemical shifts and relaxation times.

Study the interaction of the naphthyl group with other molecules in co-crystals or complexes.

Determine intermolecular distances through advanced ssNMR techniques, providing information on crystal packing.

While no specific ssNMR studies on this compound have been reported, the methodologies applied to other aromatic amino acids are directly applicable researchgate.netillinois.edu.

X-ray Diffraction Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid egyankosh.ac.in. A successful single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

While a crystal structure for this compound itself is not publicly available, the crystal structure of a related derivative, dimethyl{N-[(2-oxy-1-naphthyl)methylene]leucinato}silicon, has been determined. This structure reveals key conformational features that are likely to be relevant to this compound. Studies on other N-aryl-phenylalanine amides have also provided insights into the solid-state conformations of such molecules, often revealing the presence of intermolecular hydrogen bonding and specific packing arrangements mdpi.commpg.de.

The general procedure for X-ray crystallography involves:

Growing a high-quality single crystal of the compound.

Exposing the crystal to a beam of X-rays and collecting the diffraction pattern.

Processing the diffraction data to determine the unit cell dimensions and space group.

Solving the phase problem to generate an electron density map.

Building and refining a molecular model that fits the electron density map.

A successful crystallographic study of this compound would provide invaluable data for understanding its solid-state properties and for computational modeling studies.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess, which is critical for its application in stereoselective synthesis and biological studies.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. For amino acids that lack a strong chromophore, pre-column derivatization is often employed to enhance their detection by UV-Vis or fluorescence detectors actascientific.comwho.int.

As this compound is a secondary amino acid, derivatization reagents that specifically react with secondary amines are required. One of the most common reagents for this purpose is 9-fluorenylmethyl chloroformate (FMOC-Cl) nih.govjascoinc.com. The derivatization reaction is as follows:

This compound + FMOC-Cl → FMOC-N-(2-naphthyl)leucine

The resulting FMOC derivative is highly fluorescent, allowing for sensitive detection. The separation of the derivatized amino acid is typically achieved on a reversed-phase HPLC column.

Interactive Data Table: Typical HPLC Conditions for FMOC-Derivatized Amino Acids

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., acetate or phosphate buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Excitation: ~265 nm, Emission: ~315 nm) |

To determine the enantiomeric excess, a chiral stationary phase (CSP) can be used in the HPLC system to separate the enantiomers of the derivatized or underivatized this compound.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution nih.gov. CE offers advantages of high efficiency, short analysis times, and low sample and reagent consumption.

For the analysis of this compound, CE can be used to assess its purity and, with the use of chiral selectors in the running buffer, to separate its enantiomers nih.gov.

A particularly sensitive detection method that can be coupled with CE is Electrogenerated Chemiluminescence (ECL) acs.org. ECL is a process where species generated at an electrode undergo electron-transfer reactions to form excited states that emit light utexas.edu. Naphthalene (B1677914) derivatives are known to exhibit ECL, and it is expected that this compound would also be ECL-active utexas.eduresearchgate.net.

The coupling of CE with ECL detection (CE-ECL) would involve the separation of this compound by CE, followed by its electrochemical reaction at an electrode to generate light, which is then detected by a photomultiplier tube. This combination offers the potential for highly sensitive and selective analysis of this compound in various matrices. The ECL intensity would be proportional to the concentration of the analyte, allowing for quantitative analysis.

Spectrophotometric Techniques for Characterization and Mechanistic Assays

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores, which are functional groups that absorb light in the UV-vis region.

In this compound, the primary chromophore is the naphthalene ring system. The extended π-conjugated system of the naphthalene moiety gives rise to characteristic absorption bands in the UV region. The absorption of UV radiation by this compound corresponds to the excitation of outer electrons, primarily through π → π* transitions within the aromatic naphthalene ring. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital and are typically intense.

The leucine portion of the molecule, being an amino acid, exhibits absorption bands at lower wavelengths, generally in the far UV region. For amino acids, electronic transitions such as n→π, π→π, and σ→σ* are observed. For instance, leucine has been reported to have absorption bands around 208 nm (n→π), 184 nm (π→π), and 163 nm (π→π*) researchgate.net. However, in the context of this compound, the spectrum is dominated by the much stronger absorption of the naphthalene group. The substitution of the leucine moiety onto the naphthalene ring can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene, due to the electronic effects of the substituent.

| Transition Type | Typical Wavelength Range (nm) | Associated Moiety in this compound |

|---|---|---|

| π → π | 250-350 | Naphthalene ring |

| n → π | ~208 | Carboxylic acid and amide groups of Leucine |

Fluorescence Spectroscopy for Probing Molecular Interactions and Enzyme Activity

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. This phenomenon, known as fluorescence, occurs when a molecule in an excited electronic state returns to its ground state by emitting a photon. The naphthalene moiety in this compound is a well-known fluorophore, making the compound suitable for fluorescence-based studies. Naphthalene and its derivatives typically exhibit strong fluorescence due to their rigid, planar, and extensively conjugated π-electron systems, leading to high quantum yields and excellent photostability mdpi.com.

The fluorescence properties of this compound, such as its excitation and emission spectra, fluorescence lifetime, and quantum yield, are sensitive to its local environment. This sensitivity can be exploited to probe molecular interactions. For instance, changes in the fluorescence intensity or a shift in the emission wavelength can indicate the binding of this compound to a protein or other biomolecule.

A significant application of this compound and similar compounds is in enzyme activity assays. For example, L-leucine β-naphthylamide is a known substrate for leucine aminopeptidase (B13392206) (LAP) rsc.org. When the amide bond is cleaved by the enzyme, it releases 2-naphthylamine (B18577), a highly fluorescent molecule. Similarly, this compound can be designed as a fluorogenic substrate for specific proteases. In its intact form, the fluorescence of the naphthalene group might be quenched or have a specific emission profile. Upon enzymatic cleavage of the amide bond, the resulting products would exhibit a change in fluorescence, allowing for the real-time monitoring of enzyme activity. These assays are crucial for high-throughput screening of enzyme inhibitors nih.govsemanticscholar.org.

| Parameter | Significance in Studying this compound | Typical Application |

|---|---|---|

| Excitation/Emission Wavelengths | Characteristic of the naphthalene fluorophore. | Identifying the compound and setting up fluorescence measurements. |

| Fluorescence Intensity | Sensitive to the local environment and molecular interactions. | Monitoring binding events and enzyme kinetics. |

| Quantum Yield | A measure of the efficiency of fluorescence. | Characterizing the fluorophore's performance as a probe. |

Infrared (IR) Spectroscopy for Functional Group Analysis and Bonding Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds. The resulting IR spectrum is a unique "fingerprint" of the molecule.

For this compound, the IR spectrum would display characteristic absorption bands corresponding to its various functional groups. The presence of both an aromatic ring and an N-acyl amino acid structure would lead to a complex and informative spectrum.

Key expected absorption bands for this compound include:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the amide group. The broadness of this peak can indicate hydrogen bonding .

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching from the leucine side chain will be observed just below 3000 cm⁻¹ nih.gov.

C=O Stretching (Amide and Carboxylic Acid): A strong, sharp absorption band for the amide C=O stretch is expected around 1650 cm⁻¹. The carboxylic acid C=O stretch will also be a strong band, typically in the range of 1700-1725 cm⁻¹ .

C=C Stretching (Aromatic): The carbon-carbon double bond stretching vibrations within the naphthalene ring will produce several peaks in the 1450-1600 cm⁻¹ region nih.gov.

N-H Bending: The bending vibration of the N-H bond in the amide group (amide II band) typically appears around 1550 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected in the 1029-1200 cm⁻¹ range .

O-H Bending: A broad absorption due to the O-H group of the carboxylic acid can also be present.